molecular formula C26H22N4O3 B11280852 2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-phenylacetamide

2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-phenylacetamide

Cat. No.: B11280852
M. Wt: 438.5 g/mol
InChI Key: WUZKCODWPIAJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5,8-DIMETHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-{5,8-DIMETHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-PHENYLACETAMIDE stands out due to its unique structure and diverse biological activities. Similar compounds include:

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

2-(5,8-dimethyl-2,4-dioxo-3-phenylpyrimido[5,4-b]indol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C26H22N4O3/c1-17-13-14-21-20(15-17)23-24(28(21)2)25(32)30(19-11-7-4-8-12-19)26(33)29(23)16-22(31)27-18-9-5-3-6-10-18/h3-15H,16H2,1-2H3,(H,27,31)

InChI Key

WUZKCODWPIAJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.